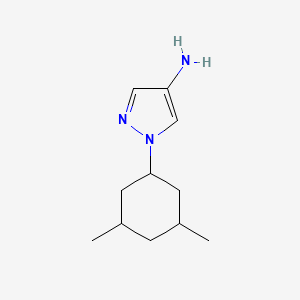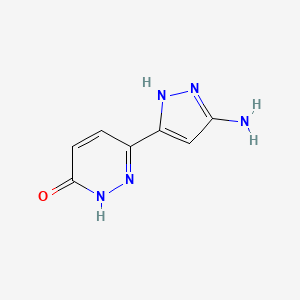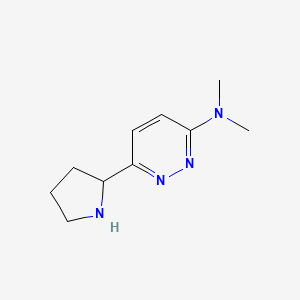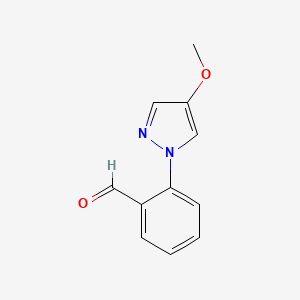
1-(Bromomethyl)-4-fluoro-2-methyl-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-4-fluoro-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C8H7BrFNO2. This compound is characterized by the presence of a bromomethyl group, a fluorine atom, a methyl group, and a nitro group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-fluoro-2-methyl-3-nitrobenzene typically involves the bromomethylation of a precursor compound. One common method is the bromomethylation of 4-fluoro-2-methyl-3-nitrotoluene using paraformaldehyde and hydrobromic acid. The reaction is carried out under acidic conditions, often in the presence of a solvent like acetic acid, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-fluoro-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products:
Nucleophilic Substitution: Products like 1-(Azidomethyl)-4-fluoro-2-methyl-3-nitrobenzene.
Reduction: 1-(Bromomethyl)-4-fluoro-2-methyl-3-aminobenzene.
Oxidation: 1-(Bromomethyl)-4-fluoro-2-carboxy-3-nitrobenzene.
Scientific Research Applications
1-(Bromomethyl)-4-fluoro-2-methyl-3-nitrobenzene is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the preparation of functional materials with specific electronic or photonic properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-fluoro-2-methyl-3-nitrobenzene depends on the specific chemical reaction it undergoes. For instance, in nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In reduction reactions, the nitro group is reduced through electron transfer processes facilitated by the reducing agent.
Comparison with Similar Compounds
1-(Chloromethyl)-4-fluoro-2-methyl-3-nitrobenzene: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-4-chloro-2-methyl-3-nitrobenzene: Similar structure but with a chlorine atom instead of fluorine.
1-(Bromomethyl)-4-fluoro-2-methyl-3-aminobenzene: Similar structure but with an amino group instead of a nitro group.
Uniqueness: 1-(Bromomethyl)-4-fluoro-2-methyl-3-nitrobenzene is unique due to the combination of its functional groups, which confer specific reactivity patterns. The presence of both electron-withdrawing (nitro and fluoro) and electron-donating (methyl) groups on the benzene ring influences its chemical behavior, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H7BrFNO2 |
|---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
1-(bromomethyl)-4-fluoro-2-methyl-3-nitrobenzene |
InChI |
InChI=1S/C8H7BrFNO2/c1-5-6(4-9)2-3-7(10)8(5)11(12)13/h2-3H,4H2,1H3 |
InChI Key |
KPCFVPFLRPVTLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-bromo-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13297786.png)
![2-{[(2-Chloro-6-hydroxyphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13297788.png)
amine](/img/structure/B13297794.png)


![5-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13297817.png)
![N'-hydroxy-1,4-diazabicyclo[2.2.2]octane-2-carboximidamide](/img/structure/B13297822.png)
![2-[Methyl(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13297829.png)
![2-Methoxy-6-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B13297830.png)
amine](/img/structure/B13297838.png)


